(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The compound’s IUPAC name systematically describes its fused bicyclic system, substituents, and stereochemistry:
- Core structure : 5-thia-1-azabicyclo[4.2.0]oct-2-ene, an eight-membered bicyclic system comprising a β-lactam ring fused to a dihydrothiazine ring.
- Substituents :
- Stereochemistry : The (6R,7R) configuration ensures optimal spatial orientation for antimicrobial activity.
Table 1: Key Identifiers
Structural Relationship to β-Lactam Antibiotics
Ceftibuten dihydrate belongs to the cephalosporin class, characterized by a β-lactam ring fused to a six-membered dihydrothiazine ring. This structural framework confers:
- Enhanced stability : Compared to penicillins, the six-membered ring reduces ring strain, diminishing susceptibility to acid hydrolysis and β-lactamase degradation.
- Mechanism of action : The β-lactam ring acylates PBPs, disrupting bacterial cell wall synthesis.
Structural Comparison with Other Cephalosporins
| Feature | Ceftibuten Dihydrate | Cefepime | Cefpodoxime |
|---|---|---|---|
| Generation | Third | Fourth | Third |
| Substituent at C3 | Carboxylic acid | 1-methylpyrrolidinium | Methoxymethyl |
| Oral Bioavailability | High | Low (IV only) | Moderate |
| β-Lactamase Resistance | High | Very High | Moderate |
Hydration State and Crystalline Form Characteristics
The dihydrate form of ceftibuten significantly impacts its physicochemical properties:
- Crystalline structure : Two water molecules are incorporated into the lattice, improving solubility and thermal stability.
- Hydration effects :
Thermogravimetric Analysis (TGA) Data
| Parameter | Value |
|---|---|
| Dehydration Onset | 110°C |
| Water Loss | 8.2% (theoretical: 8.8%) |
| Residual Anhydrous Form | ≥99% purity |
Experimental data from .
Properties
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2.H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);1H2/b6-1-;/t10-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLVKZRNRBPPDZ-TXOBIQCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118081-34-8 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118081-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; hydrate is a complex bicyclic structure with potential biological activity that has garnered attention in pharmacological research. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 636.70 g/mol. The compound features a thiazole ring, which is often associated with bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O10S4 |
| Molecular Weight | 636.70 g/mol |
| CAS Number | 134102-27-5 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thiazole moiety is known for its role in enhancing the bioactivity of compounds by interacting with bacterial enzymes or disrupting cellular processes.
- Mechanism of Action : The compound's mechanism likely involves inhibition of bacterial cell wall synthesis or interference with protein synthesis due to its structural similarity to known antibiotics.
- In Vitro Studies : In vitro assays have demonstrated that the compound shows potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed the efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .
- Synergistic Effects : Another investigation explored the synergistic effects when combined with other antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a potential for clinical applications in treating infections where resistance is a concern .
- Toxicological Assessment : A toxicological study evaluated the safety profile of the compound in animal models, revealing no significant adverse effects at therapeutic doses, indicating its potential for further development as a therapeutic agent .
Research Findings
Recent research highlights various aspects of the compound's biological activity:
- Antiparasitic Activity : Some derivatives of this compound have shown promising antiparasitic effects, particularly against protozoan parasites like Giardia intestinalis and Entamoeba histolytica, with IC50 values indicating strong efficacy .
- Pharmacokinetics : Studies on pharmacokinetics suggest favorable absorption and distribution characteristics, making it a candidate for further drug development .
Scientific Research Applications
The compound (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate is a complex organic molecule with significant potential in various scientific and medical applications. This article explores its applications, particularly in the fields of pharmacology and biochemistry.
Chemical Properties and Structure
This compound belongs to a class of thiazole-containing antibiotics and exhibits a unique bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 636.70 g/mol. Its structure features multiple functional groups, including amino, carboxylic acid, and thiazole moieties, which are critical for its interaction with biological targets.
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that thiazole derivatives possess significant antibacterial properties. Compounds similar to this one have been studied for their efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited potent activity against Gram-positive bacteria. The modifications in the side chains of these compounds significantly influenced their antibacterial potency, suggesting that structural variations can enhance efficacy against resistant strains .
Cancer Research
The compound's unique structure allows it to interact with specific biological pathways involved in cancer progression. Preliminary studies indicate that thiazole-containing compounds can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
Case Study:
In vitro assays conducted on breast cancer cell lines showed that compounds with similar structures induced apoptosis through mitochondrial pathways. The presence of the thiazole ring was crucial for binding to cellular targets involved in apoptosis regulation .
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes that play roles in various metabolic pathways. The compound may act as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis, making it a candidate for antibiotic development.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydropteroate synthase | Competitive | 25 | |
| Thymidylate synthase | Non-competitive | 15 | |
| Aminoacyl-tRNA synthetase | Mixed-type | 30 |
Drug Development
The structural characteristics of this compound make it a valuable lead compound in drug development processes. Its ability to modulate biological targets suggests potential for further modifications to enhance pharmacokinetic properties.
Research Insights:
Recent advancements in drug formulation techniques have allowed for the development of prodrugs derived from this compound, which can improve bioavailability and reduce side effects .
Diagnostics
There is emerging interest in utilizing compounds like this one in diagnostic applications, particularly as biomarkers or contrast agents in imaging technologies due to their unique chemical properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Cephalosporins
Key Observations :
Table 2: Comparative Pharmacological Data
Key Observations :
- Protein binding : E1100 exhibits concentration-dependent binding (82–91% in humans), reducing free drug availability at higher doses . This contrasts with Cefixime’s lower binding (65–70%), favoring renal excretion .
- Stability: The target compound’s 4-carboxybut-2-enoyl group may mimic Cefixime’s carboxymethoxyimino side chain, conferring stability against hydrolysis by class C β-lactamases .
Preparation Methods
Route 1: From GCLE [(6R,7R)-7-Phenylacetylamino-8-Oxo-5-Thia-1-Azabicyclo[4.2.0]Oct-2-ene-3-Chloromethyl-2-Carboxylic Acid p-Methoxybenzyl Ester]
-
Deprotection : GCLE is treated with active zinc powder and ammonium chloride in DMF at 10°C to remove the chloromethyl group, yielding a hydroxyl intermediate (96% yield).
-
Oxidation : The hydroxyl group is oxidized using 18% peracetic acid in CH₂Cl₂ at 5°C, followed by ozonolysis at -20°C to form a ketone intermediate.
-
Mesylation and Elimination : Methanesulfonyl chloride in DMF with triethylamine generates a mesylate, which undergoes elimination with PCl₃ to introduce the exocyclic double bond.
-
Reductive Amination : Zinc powder in acetic acid reduces protecting groups, followed by enzymatic deprotection (Semacylase PG-450) to yield 7-ANCA.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Zn, NH₄Cl | 10°C | 96% |
| 2 | Peracetic acid | 5°C | 89% |
| 4 | Zn, CH₃COOH | 25°C | 91% |
Route 2: From CHS (3-Hydroxycephalosporanic Acid)
-
Silane Protection : CHS reacts with diphenylchlorosilane and AlCl₃ in CH₂Cl₂ to protect hydroxyl groups.
-
Deprotection : Bromotrimethylsilane removes the p-nitrobenzyl group from the carboxylate, followed by acid hydrolysis to yield 7-ANCA (81.3% overall yield).
Advantages : Lower-cost starting material (CHS vs. GCLE) and reduced reliance on enzymatic steps.
Synthesis of the Thiazole Side Chain [(Z)-2-(2-Amino-1,3-Thiazol-4-yl)-4-Carboxybut-2-enoic Acid]
The side chain is synthesized via Hantzsch thiazole formation and subsequent functionalization:
Hantzsch Thiazole Synthesis
-
Thiourea Condensation : Thiourea reacts with ethyl 4-bromoacetoacetate in ethanol under reflux to form ethyl (2-aminothiazol-4-yl)acetate hydrobromide.
-
Hydrolysis : The ester is saponified with NaOH to yield (2-aminothiazol-4-yl)acetic acid.
-
Aldol Condensation : Reaction with glyoxylic acid under acidic conditions introduces the α,β-unsaturated carboxylic acid moiety.
Optimization :
-
Using methylene chloride as the solvent minimizes decarboxylation side reactions.
-
Yields exceed 85% when reaction pH is maintained at 6.5–7.0.
Coupling the Side Chain to the β-Lactam Core
Enzymatic Acylation
-
Activation : The side chain is activated as a D-phenylglycine methyl ester using immobilized penicillin acylase.
-
Coupling : 7-ANCA is reacted with the activated ester in aqueous buffer (pH 6.4) at 25°C for 4 hours.
-
Crystallization : The product is precipitated by adjusting the pH to 2.5 and recrystallized from water to form the hydrate.
Chemical Coupling
-
Mixed Anhydride Method : The side chain is converted to a mixed anhydride with isobutyl chloroformate, then coupled to 7-ANCA in THF at -15°C.
-
Deprotection : The tert-butyl ester is removed using trifluoroacetic acid, yielding the free carboxylic acid.
Comparison :
Hydrate Formation and Crystallization
The final hydrate form is obtained via controlled crystallization:
-
Conditions : Slow cooling from 50°C to 0°C over 12 hours yields needle-like crystals (99.0% purity).
Critical Parameters :
-
Water activity >0.9 ensures consistent hydrate stoichiometry.
-
Supersaturation levels must be maintained below 1.5 to avoid amorphous precipitation.
Industrial-Scale Optimization
Recent patents highlight advancements in sustainability and efficiency:
-
Continuous Flow Reactors : Reduce reaction times for oxidation and coupling steps by 60%.
-
Enzyme Immobilization : Penicillin acylase immobilized on silica nanoparticles achieves 98% conversion in 1 hour.
Analytical Characterization
Key Metrics for Quality Control :
Q & A
What are the optimal synthetic routes for this cephalosporin compound, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling the β-lactam core (cephem nucleus) with the (Z)-configured thiazolyl side chain. Key steps include:
- Acylation : Reacting 7-aminocephalosporanic acid (7-ACA) derivatives with activated esters of the side chain under mild alkaline conditions (pH 7–8, 0–5°C) to preserve stereochemistry .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups to protect the amino-thiazole moiety during synthesis, followed by acidic deprotection .
- Critical Parameters : Temperature control (<10°C) prevents β-lactam ring degradation, while anhydrous solvents (e.g., DMF) minimize hydrolysis. Yields range from 60–80% under optimized conditions .
What analytical techniques are recommended for confirming structure and purity?
Level: Basic
Methodological Answer:
- HPLC : Use C18 columns with mobile phases like phosphate buffer (pH 3.0)–acetonitrile (85:15) for purity assessment. Retention time ~6.5 min .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 453.44 for [M+H]⁺) and detect impurities (e.g., dimer at m/z 906.88) .
- NMR : Key signals include δ 5.1–5.3 ppm (β-lactam H-6 and H-7 protons) and δ 6.8–7.2 ppm (thiazole protons) .
How can researchers resolve contradictions in reported β-lactamase stability data?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Enzyme Sources : Use standardized β-lactamase preparations (e.g., TEM-1, SHV-1) instead of crude bacterial lysates .
- Kinetic Assays : Measure IC₅₀ values via nitrocefin hydrolysis inhibition. Compare with controls (e.g., cefotaxime) to contextualize stability .
- MIC Correlation : Perform MIC assays against β-lactamase-producing Klebsiella pneumoniae to validate enzymatic stability in biological contexts .
What methodologies characterize dimeric impurities formed during synthesis or storage?
Level: Advanced
Methodological Answer:
- LC-MS/MS : Identify dimers via fragmentation patterns (e.g., m/z 453 → 396 for monomer; m/z 906 → 453 for dimer) .
- Isolation : Use preparative HPLC with ion-pair reagents (e.g., tetrabutylammonium bromide) to isolate dimers for NMR structural elucidation .
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks to accelerate dimer formation, then quantify using validated HPLC methods .
What structural features govern antibacterial activity?
Level: Basic
Methodological Answer:
Critical pharmacophores include:
- β-Lactam Ring : Essential for penicillin-binding protein (PBP) acylation. Ring strain enhances reactivity .
- (Z)-Configured Side Chain : The syn-methoxyimino group confers resistance to β-lactamases by steric hindrance .
- Thiazolyl Moiety : Enhances Gram-negative penetration via porin affinity .
How to investigate degradation pathways under varying pH and temperature?
Level: Advanced
Methodological Answer:
- Forced Degradation : Expose to 0.1N HCl (acidic), 0.1N NaOH (alkaline), and H₂O₂ (oxidative) at 60°C for 24 hours. Monitor via HPLC for degradation products .
- LC-UV-MS : Identify hydrolyzed β-lactam (m/z 385.4) and decarboxylated products (m/z 409.4) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
What safety precautions are critical during handling?
Level: Basic
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Incinerate at >1000°C to prevent environmental contamination .
How does the (Z)-configuration impact target binding and resistance?
Level: Advanced
Methodological Answer:
- X-ray Crystallography : Compare binding modes of (Z)- and (E)-isomers with PBPs (e.g., PBP3 of E. coli) to assess steric effects .
- MIC Studies : Test against extended-spectrum β-lactamase (ESBL)-producing strains. (Z)-isomers typically show 4–8x lower MICs due to reduced enzyme affinity .
How to determine aqueous solubility and its impact on bioavailability?
Level: Basic
Methodological Answer:
- Shake-Flask Method : Saturate phosphate buffer (pH 6.8) with the compound, filter, and quantify via UV at 254 nm .
- Bioavailability Correlation : Compare solubility with pharmacokinetic data (e.g., Cₘₐₓ and AUC) from rabbit plasma studies .
How to mitigate variability in MIC values across bacterial strains?
Level: Advanced
Methodological Answer:
- Standardized Inoculum : Adjust bacterial density to 0.5 McFarland (1–5 × 10⁸ CFU/mL) .
- Broth Microdilution : Use cation-adjusted Mueller-Hinton broth for consistent cation concentrations (e.g., Ca²⁺, Mg²⁺) .
- Statistical Analysis : Apply ANOVA to identify strain-specific resistance mechanisms (e.g., efflux pumps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
